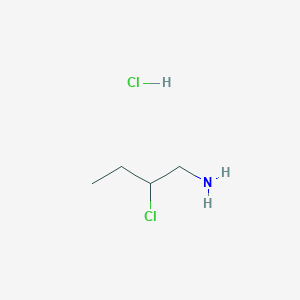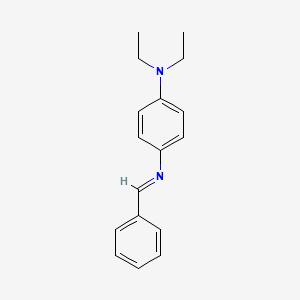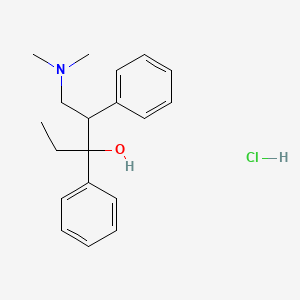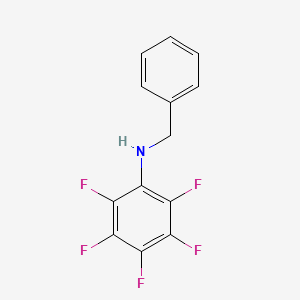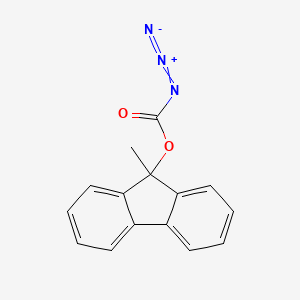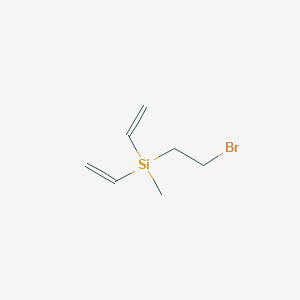
(2-Bromoethyl)(diethenyl)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromoethyl)(diethenyl)methylsilane is an organosilicon compound characterized by the presence of a bromoethyl group, two ethenyl groups, and a methyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(diethenyl)methylsilane typically involves the reaction of diethenylmethylsilane with a bromoethylating agent. One common method is the reaction of diethenylmethylsilane with 2-bromoethanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effective and environmentally friendly production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromoethyl)(diethenyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Addition Reactions: The ethenyl groups can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the silicon atom or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide can be used to facilitate nucleophilic substitution reactions.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, or organometallic reagents can be used in addition reactions with the ethenyl groups.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Addition Products: Addition reactions can yield products with new functional groups attached to the ethenyl carbons.
Oxidation and Reduction Products: Oxidation may result in the formation of silanols or siloxanes, while reduction can lead to the formation of silanes with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
(2-Bromoethyl)(diethenyl)methylsilane has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of silicon-based polymers and materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Bromoethyl)(diethenyl)methylsilane depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the silicon atom. In addition reactions, the ethenyl groups react with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved vary based on the specific chemical transformation or application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloroethyl)(diethenyl)methylsilane: Similar in structure but with a chlorine atom instead of bromine.
(2-Bromoethyl)(dimethyl)methylsilane: Similar but with two methyl groups instead of ethenyl groups.
(2-Bromoethyl)(diethenyl)ethylsilane: Similar but with an ethyl group instead of a methyl group.
Uniqueness
(2-Bromoethyl)(diethenyl)methylsilane is unique due to the combination of its bromoethyl and diethenyl groups, which provide distinct reactivity and versatility in chemical synthesis. The presence of both ethenyl and bromoethyl groups allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
51664-52-9 |
|---|---|
Molekularformel |
C7H13BrSi |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
2-bromoethyl-bis(ethenyl)-methylsilane |
InChI |
InChI=1S/C7H13BrSi/c1-4-9(3,5-2)7-6-8/h4-5H,1-2,6-7H2,3H3 |
InChI-Schlüssel |
QTXZNUXZWSRWJL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CCBr)(C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
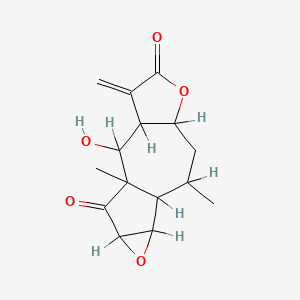
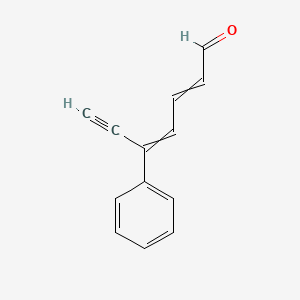

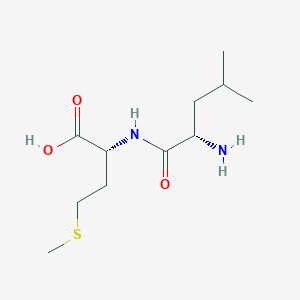
![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
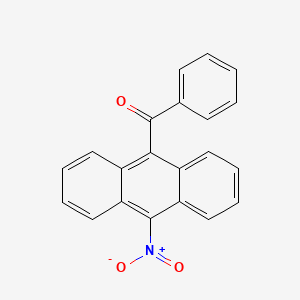
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
